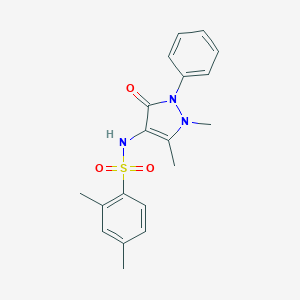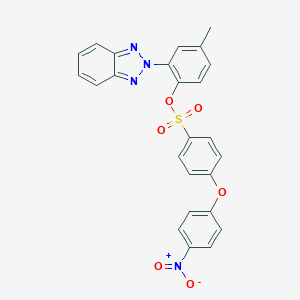
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide
Übersicht
Beschreibung
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide” is a chemical compound that has been studied in the field of chemistry . It is related to other acetamide and pyrazole derivatives .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, resulting in an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C—H O hydrogen bond, which forms an S(6) ring .Chemical Reactions Analysis
The compound is an important intermediate for the synthesis of many drugs with antipyretic and analgesic effects .Physical and Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
- Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, including compounds related to the target chemical, have shown moderate to good antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).
Synthesis of Heterocyclic Compounds
- The compound has been used as a key intermediate for synthesizing various derivatives, including pyrazole, pyridine, and pyrimidine derivatives, which have potential applications in medicinal chemistry (Fadda et al., 2012).
Anticancer Activity
- Derivatives of 4-Aminoantipyrine, a related compound, have shown significant activity against human tumor breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ghorab et al., 2014).
Antimicrobial and Antioxidant Activities
- Sulfonamide derivatives, including the target compound, have been synthesized and evaluated for antimicrobial activities against bacterial and fungal strains, as well as for their antioxidant properties (Badgujar et al., 2018).
Corrosion Inhibition
- Schiff base derivatives of the compound have been studied as corrosion inhibitors, showing effectiveness in protecting carbon steel in acidic environments (Tawfik, 2015).
Structural Analysis and Molecular Interactions
- X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including compounds structurally related to the target chemical, provide insights into their molecular interactions and potential applications in material science (Saeed et al., 2020).
Electrochemical Characterization
- Metallophthalocyanines containing moieties of the compound have been synthesized and characterized electrochemically, indicating potential applications in electronic and catalytic fields (Ertem et al., 2017).
Fluorescent Probing
- Derivatives of the compound have been used to develop selective fluorescent probes for detecting biological thiols, demonstrating applications in biological imaging and diagnostics (Wang et al., 2013).
Wirkmechanismus
Target of Action
The compound was docked with ampicillin-ctx-m-15, indicating potential antimicrobial activity .
Mode of Action
The mode of action involves the compound’s interaction with its target. The compound showed good binding interaction with the targeted amino acids of Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol
Result of Action
The observed binding interaction with ampicillin-ctx-m-15 suggests potential antimicrobial activity .
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-10-11-17(14(2)12-13)26(24,25)20-18-15(3)21(4)22(19(18)23)16-8-6-5-7-9-16/h5-12,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYPRXUOSYYPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[3-(2,3-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B405961.png)

![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405965.png)
![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405967.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-[(phenylamino)carbonyl]benzenesulfonate](/img/structure/B405970.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405972.png)
![3-methoxy-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B405973.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B405974.png)
![N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B405977.png)
![2,6-dimethoxy-4-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405978.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B405979.png)
![4-tert-butyl-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405980.png)

